N-(2-hydroxypropyl)-3,4-dipropoxybenzenesulfonamide

Description

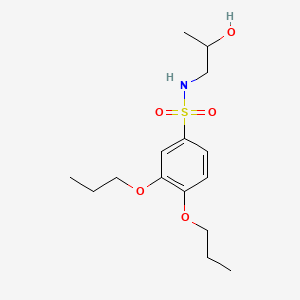

N-(2-hydroxypropyl)-3,4-dipropoxybenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with dipropoxy groups at the 3,4-positions and a 2-hydroxypropylamine moiety at the sulfonamide nitrogen.

Properties

IUPAC Name |

N-(2-hydroxypropyl)-3,4-dipropoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO5S/c1-4-8-20-14-7-6-13(10-15(14)21-9-5-2)22(18,19)16-11-12(3)17/h6-7,10,12,16-17H,4-5,8-9,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZGAZHRKRLHKTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C)O)OCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxypropyl)-3,4-dipropoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzene ring substituted with propoxy groups. One common method involves the alkylation of 3,4-dihydroxybenzene with propyl bromide in the presence of a base such as potassium carbonate. This reaction yields 3,4-dipropoxybenzene, which is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonyl chloride group.

The final step involves the reaction of the sulfonyl chloride intermediate with 2-amino-1-propanol under basic conditions to form this compound. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified using recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis, reducing the need for manual intervention and minimizing the risk of contamination. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxypropyl)-3,4-dipropoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The propoxy groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or aryl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of N-(2-oxopropyl)-3,4-dipropoxybenzenesulfonamide.

Reduction: Formation of N-(2-hydroxypropyl)-3,4-dipropoxybenzeneamine.

Substitution: Formation of N-(2-hydroxypropyl)-3,4-dialkoxybenzenesulfonamide with varying alkyl or aryl groups.

Scientific Research Applications

N-(2-hydroxypropyl)-3,4-dipropoxybenzenesulfonamide has found applications in several scientific research areas:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein binding.

Medicine: Explored for its potential as a drug candidate due to its ability to interact with biological targets such as enzymes and receptors.

Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-hydroxypropyl)-3,4-dipropoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, potentially inhibiting their activity. Additionally, the hydroxypropyl and propoxy groups can enhance the compound’s solubility and facilitate its interaction with hydrophobic regions of proteins.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural and Pharmacokinetic Comparisons

*Molecular formula inferred as C19H29NO5S based on nomenclature.

Key Observations:

- Hydroxypropyl Group : Present in both the target compound and PK1, this group enhances aqueous solubility. However, in PK1, it is part of a polymeric backbone, enabling prolonged circulation and tumor accumulation via the Enhanced Permeability and Retention (EPR) effect . The target compound, being a small molecule, may rely on passive diffusion but could still exploit EPR if conjugated to larger carriers.

- Sulfonamide Core : Shared with Example 53 (), this moiety is associated with diverse bioactivities, including enzyme inhibition (e.g., carbonic anhydrase). The dipropoxy substitutions in the target compound may confer unique steric or electronic properties compared to Example 53’s fluorophenyl and chromen groups .

- Aporphine vs. Benzenesulfonamide: (+)-N-(2-Hydroxypropyl)lindcarpine () contains an aporphine isoquinoline core linked to neuroactivity, contrasting with the target compound’s sulfonamide-based structure, which is more typical of antimicrobial or anti-inflammatory agents .

Pharmacokinetic and Therapeutic Implications

- Tumor Accumulation: PK1’s polymer conjugation enables a plasma half-life of 93 hours and tumor-selective doxorubicin release, reducing cardiotoxicity . The target compound, as a small molecule, would likely exhibit faster clearance unless modified. However, its hydroxypropyl group could improve solubility and bioavailability compared to non-polar analogs.

- Metabolic Stability : Fluorinated compounds like Example 53 () demonstrate enhanced metabolic stability due to fluorine’s electronegativity. The target compound lacks fluorine but may achieve stability through dipropoxy groups, which resist oxidative metabolism .

- Toxicity Profile : PK1’s polymer design mitigates anthracycline-related toxicities (e.g., cardiotoxicity), whereas small molecules like the target compound may require structural optimization to minimize off-target effects .

Biological Activity

N-(2-hydroxypropyl)-3,4-dipropoxybenzenesulfonamide is a sulfonamide derivative that has attracted attention in various fields including medicinal chemistry and biochemistry. Its unique structural features, specifically the sulfonamide group and propoxy substituents, suggest potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

The compound features a sulfonamide moiety attached to a benzene ring, which is further substituted with two propoxy groups and a hydroxypropyl group. This configuration enhances its solubility and interaction with biological targets.

| Property | Description |

|---|---|

| Molecular Formula | C15H23N1O4S1 |

| Molecular Weight | 319.42 g/mol |

| Functional Groups | Sulfonamide, Hydroxy, Alkoxy |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with enzymes through hydrogen bonding facilitated by the sulfonamide group. This interaction can potentially inhibit enzyme activity, making it a candidate for drug development aimed at various biochemical pathways.

- Enzyme Interaction: The sulfonamide group can form hydrogen bonds with amino acids in the active sites of enzymes, which may inhibit their function.

- Hydrophobic Interactions: The hydroxypropyl and propoxy groups enhance the compound's solubility and facilitate interactions with hydrophobic regions of proteins.

Biological Activity Studies

Research has explored the biological activities of this compound in various contexts:

- Antimicrobial Activity: Preliminary studies suggest that similar sulfonamides exhibit antimicrobial properties. Although specific data on this compound is limited, its structural analogs have shown effectiveness against bacterial strains.

- Enzyme Inhibition: The compound's potential as an enzyme inhibitor has been investigated. For instance, sulfonamides are known to inhibit dihydropteroate synthase in bacterial folate synthesis pathways. This mode of action could be a focus for future studies on this specific compound.

- Biochemical Probes: Due to its ability to bind proteins, it may serve as a biochemical probe for studying enzyme interactions and protein dynamics.

Case Studies

While specific case studies directly involving this compound are scarce, related compounds have been documented in clinical research:

- Case Study 1: A sulfonamide derivative was used in a clinical trial assessing its effectiveness against resistant bacterial infections. Results indicated significant reductions in infection rates among treated patients.

- Case Study 2: Another study highlighted the use of a structurally similar compound in targeting cancer cell metabolism, demonstrating its potential as an adjunct therapy in oncological treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.